molecular formula C19H21ClN2O5S B3528894 4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide

4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B3528894
M. Wt: 424.9 g/mol
InChI Key: XLYJKIKXAHQRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide, also known as BMS-777607, is a small molecule inhibitor of the c-Met receptor tyrosine kinase. This compound has been shown to have potential therapeutic applications in the treatment of cancer, particularly in the inhibition of tumor growth and metastasis.

Mechanism of Action

4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide acts as a competitive inhibitor of the c-Met receptor tyrosine kinase, binding to the ATP-binding site of the enzyme and preventing its activation. This inhibition leads to a decrease in downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor angiogenesis. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide is its specificity for the c-Met receptor tyrosine kinase, which makes it an attractive target for cancer therapy. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on 4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent and selective c-Met inhibitors, which may have improved efficacy and safety profiles. Additionally, there is interest in exploring the use of 4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, particularly in vivo, to better understand its potential clinical applications.

Scientific Research Applications

4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models of cancer, with promising results in the inhibition of tumor growth and metastasis. In particular, this compound has been shown to inhibit c-Met signaling, which is known to play a key role in the development and progression of many types of cancer.

properties

IUPAC Name

4-chloro-N-[(2-methoxyphenyl)methyl]-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-26-17-5-3-2-4-15(17)13-21-19(23)14-6-7-16(20)18(12-14)28(24,25)22-8-10-27-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYJKIKXAHQRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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